Indopy-1

Descripción general

Descripción

“Indopy-1” is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) that was first discovered for its ability to display reversible competitive inhibition of dNTP binding . It’s used in the treatment of HIV-1, an essential enzyme that targets half of approved anti-AIDS drugs .

Synthesis Analysis

The chemical synthesis of this compound starts with the condensation of commercially available N-acetyl-3-hydroxyindole with 4-nitroaniline .

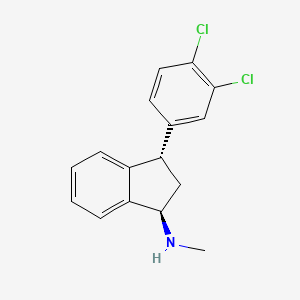

Molecular Structure Analysis

The molecular structure of this compound was revealed through the HIV-1 RT/DNA/INDOPY-1 crystal structure . This structure revealed a unique mode of inhibitor binding at the polymerase active site without involving catalytic metal ions .

Chemical Reactions Analysis

Biochemical studies showed that this compound arrests RT/DNA in a post-translocated (P site) complex . Its potency was markedly increased when supplemented with a physiological concentration of ATP .

Physical And Chemical Properties Analysis

The chemical formula of this compound is C19H12N4O3 . More detailed physical and chemical properties might require specific experimental data which is not available in the current resources.

Aplicaciones Científicas De Investigación

Inhibición de la transcriptasa inversa del VIH-1

Indopy-1: se ha identificado como un potente inhibidor de la transcriptasa inversa (RT) del VIH-1. Se une a la enzima en su conformación post-traslocación, reemplazando un nucleótido e induciendo un complejo estable de punto muerto. Este mecanismo único evita la unión de nucleótidos y "congela" eficazmente la enzima, inhibiendo la replicación del VIH-1 .

Resistencia a los INRT

La investigación indica que This compound es activo contra cepas de VIH que son resistentes a los inhibidores no nucleósidos de la transcriptasa inversa (INRT). A diferencia de los INRT, this compound puede unirse y estabilizar los complejos RT-ADN/ADN, ofreciendo una posible opción de tratamiento para las infecciones por VIH resistentes a los medicamentos .

Estudios del mecanismo de acción

Los estudios han explorado el mecanismo de acción de This compound, revelando que muestra "puntos calientes" para la inhibición después de la incorporación de pirimidinas. Esto sugiere un proceso de inhibición selectiva que podría explotarse aún más para fines terapéuticos .

Mecanismo De Acción

Target of Action

Indopy-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) . Its primary target is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) . The RT enzyme plays a central role in the life cycle of HIV, making it an important drug target .

Mode of Action

This compound competes with the natural nucleotide substrate, thus forming a new class of RT inhibitors: nucleotide-competing RT inhibitors (NcRTIs) . It binds to HIV-1 RT in its post-translocation conformation, in place of a nucleotide, and then induces a stable dead-end complex . This “freezed” conformation at the post-translocation step prevents nucleotide binding .

Biochemical Pathways

This compound affects the polymerization reaction pathway of the HIV-1 RT enzyme . Time course experiments with heteropolymeric templates showed “hot spots” for inhibition following the incorporation of pyrimidines (T>C) . The presence of ATP can enhance the inhibitory effects of this compound .

Pharmacokinetics

Its unique mode of action and resistance profile suggest that it may have distinct pharmacokinetic properties compared to other rt inhibitors .

Result of Action

The result of this compound’s action is the inhibition of the HIV-1 RT enzyme, which blocks the polymerization reaction, a crucial step in the viral replication process . This leads to a decrease in viral load and potentially slows the progression of the disease.

Action Environment

For instance, mutations M184V and Y115F are associated with decreased susceptibility, and mutation K65R confers hypersusceptibility to this compound . These mutations could be considered as part of the ‘action environment’ as they can influence the compound’s action, efficacy, and stability.

Direcciones Futuras

Propiedades

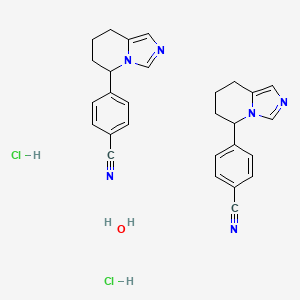

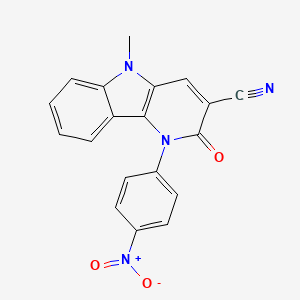

IUPAC Name |

5-methyl-1-(4-nitrophenyl)-2-oxopyrido[3,2-b]indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEXGCXFOXXFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

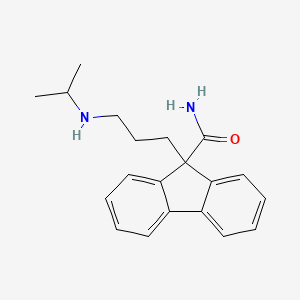

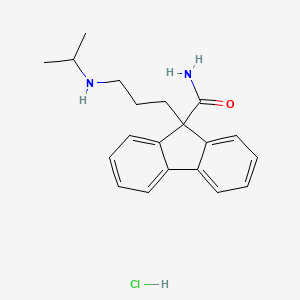

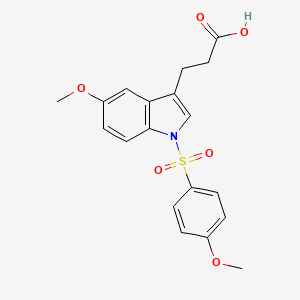

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

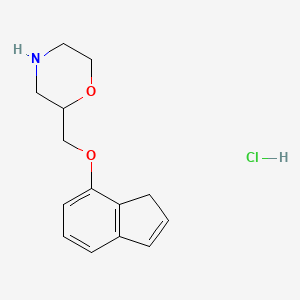

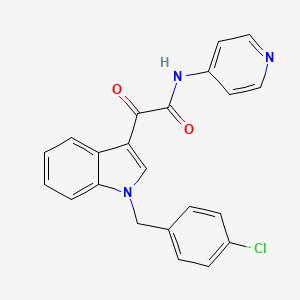

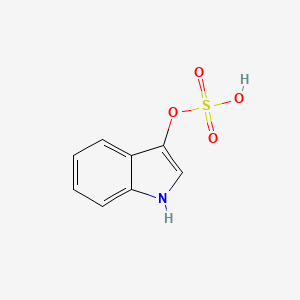

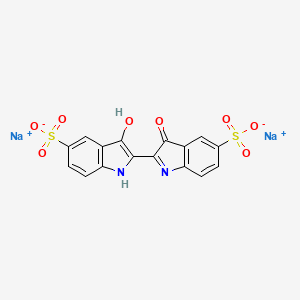

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)